Benzyl benzyl(phenylsulfonyl)carbamate

Description

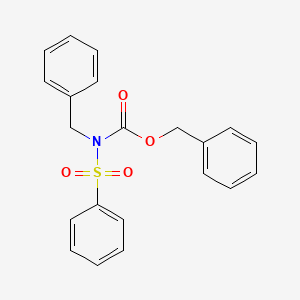

Structure

2D Structure

3D Structure

Properties

CAS No. |

6629-36-3 |

|---|---|

Molecular Formula |

C21H19NO4S |

Molecular Weight |

381.4 g/mol |

IUPAC Name |

benzyl N-(benzenesulfonyl)-N-benzylcarbamate |

InChI |

InChI=1S/C21H19NO4S/c23-21(26-17-19-12-6-2-7-13-19)22(16-18-10-4-1-5-11-18)27(24,25)20-14-8-3-9-15-20/h1-15H,16-17H2 |

InChI Key |

UNGOKENUTQUJMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(C(=O)OCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profiles of Benzyl Benzyl Phenylsulfonyl Carbamate Analogues

Mechanistic Investigations of Hydrolytic Pathways for N-Phenylsulfonyl Carbamates

The hydrolysis of N-phenylsulfonyl carbamates, which results in the formation of substituted benzenesulfonamides and phenols, proceeds through acyl group transfer. researchgate.net The stability and reaction pathways of these carbamates are highly dependent on the pH of the medium. researchgate.netscielo.br Studies on related systems, such as aryl benzimidazole-1-carbamates, show pH-independent stability from acidic to neutral media (pH 1.0-7.4), with hydrolysis catalyzed by hydroxide (B78521) ions in the pH range of 7.4-13.2. researchgate.net

In acidic conditions, the hydrolysis of certain carbamate (B1207046) analogues follows distinct mechanistic pathways. For aryl N-(substituted phenylsulfonyl)carbamates, a general acid catalysis is observed with buffers more acidic than pK(BH) > 8. researchgate.net For instance, the hydrolysis of phenyl N-(phenylsulfonyl)carbamate demonstrates a Brønsted relation with an alpha value of 0.46, which includes the hydronium ion. researchgate.net In the case of 2-aminobenzimidazole-1-carbamates, studies in the pH range of 1-13 indicate that up to pH 4, the reaction occurs via a bimolecular attack of water on the N-protonated substrate. scielo.brulisboa.pt This behavior, unique for carbamates, is attributed to the higher basicity of the benzimidazolyl moiety compared to the carbonyl oxygen. scielo.brulisboa.pt

Under basic conditions, the hydrolysis mechanisms for N-sulfonyl carbamates can vary. For tertiary carbamates, hydrolysis consistently proceeds through a BAc2 mechanism. scielo.br Secondary carbamates may decompose via a unimolecular elimination if a suitable leaving group is present, or they may also follow a BAc2 pathway. scielo.br In the hydrolysis of aryl N-(substituted phenylsulfonyl)carbamates, reaction rates are independent of the catalyst concentration for buffers with a pK(BH) greater than 8. researchgate.net For 2-aminobenzimidazole-1-carbamates at pH values above 7, the hydroxide ion acts as the nucleophile in a BAc2 mechanism. scielo.brulisboa.pt Between pH 4 and 7, water takes on the role of the nucleophile. scielo.brulisboa.pt The alkaline hydrolysis of phenyl N-methyl-N-(2-pyridyl)carbamate was confirmed to proceed through a BAc2 mechanism with nucleophilic catalysis, rather than general base catalysis. researchgate.net

Intramolecular Rearrangement Reactions of N-Monosubstituted Benzyl (B1604629) Carbamates

N-monosubstituted benzyl carbamate analogues can undergo thermally induced intramolecular rearrangements. A notable example is the benzylic Newman-Kwart rearrangement, which involves the migration of O-benzyl thio- and selenocarbamates to the corresponding S-benzyl thiocarbamates and Se-benzyl selenocarbamates. kiku.dk This reaction proceeds through a fundamental change in mechanism compared to the traditional Newman-Kwart rearrangement, initiating at an sp3-hybridized carbon instead of an sp2-hybridized one. kiku.dk

The rearrangement follows first-order kinetics and is proposed to proceed through a tight ion pair intermediate composed of a benzylic carbocation and a thio- or selenocarbamate moiety. kiku.dk The reaction rates are sensitive to substituents on the aromatic ring; electron-donating groups in the ortho or para position accelerate the reaction, while electron-withdrawing groups, such as a para-nitro group, significantly slow it down. kiku.dk Computational studies support these findings, indicating the reaction is activated by electron-donating substituents. kiku.dk

Cyclization and Heterocycle Formation via Carbamate Linkages

The carbamate linkage is a versatile functional group for the synthesis of heterocyclic compounds through intramolecular cyclization. The mechanism often involves an internal nucleophile attacking the carbamate carbonyl.

For example, phenyl N-(o-carboxyphenyl)carbamate rapidly cyclizes to form isatoic anhydride. rsc.org This reaction is pH-independent over a wide range (pH 5-11) and proceeds via nucleophilic attack by the ionized carboxy-group. rsc.org Similarly, phenyl N-(o-hydroxyphenyl)carbamate cyclizes to benzoxazolinone through the action of the ionized phenoxy-group as the internal nucleophile. rsc.org The rate-determining step for these intramolecular reactions is believed to involve the breakdown of a tetrahedral intermediate, and the reaction rate is markedly dependent on the nature of the leaving group. rsc.org

Another pathway involves cyclization-activated prodrugs, where basic carbamates of phenols like 4-hydroxyanisole are designed to release the active drug via a predictable intramolecular cyclization-elimination reaction, independent of enzymatic cleavage. nih.gov For instance, an N-methyl-N-[2-(methylamino)ethyl]carbamate releases 4-hydroxyanisole and forms N,N'-dimethylimidazolidinone at pH 7.4. nih.gov

Furthermore, six-membered cyclic carbamates (oxazinanones) can be synthesized in a one-pot reaction from a primary amine and a dicarbonate (B1257347) derivative of a 1,3-diol. iupac.org This process involves an initial intermolecular reaction to form a linear carbamate intermediate, followed by an intramolecular cyclization. iupac.org Catalytic methods, such as the enantioselective synthesis of cyclic carbamates from unsaturated basic amines and carbon dioxide, have also been developed, utilizing a bifunctional organocatalyst. nih.gov Additionally, cobalt-catalyzed cycloisomerization of unsaturated N-acyl sulfonamides can produce N-sulfonyl lactams and imidates. acs.org

Condensation Reactions Involving Benzyl Carbamate Building Blocks

Benzyl carbamate serves as a valuable building block in condensation reactions with carbonyl compounds, particularly aldehydes and glyoxal (B1671930), to form more complex structures. These reactions are typically acid-catalyzed.

The condensation of benzyl carbamate with various aromatic aldehydes, such as cinnamaldehyde (B126680) and nitrobenzaldehydes, proceeds by the reaction of two moles of the carbamate with one mole of the aldehyde to produce high-melting crystalline solids. acs.org However, hydroxyaldehydes like salicylaldehyde (B1680747) may give low to no yield, potentially due to inhibition of the reaction by chelation between the hydroxyl and carbonyl groups. acs.org

A detailed investigation into the acid-catalyzed condensation of benzyl carbamate with glyoxal has revealed a cascade process that is highly dependent on the reaction conditions. mdpi.comnih.gov At low acidity, a cyclic compound, N,N′-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol, is formed. mdpi.comnih.govmdpi.com At higher acidity, the reaction yields condensation intermediates such as N,N′-bis(carbobenzoxy)ethan-1,2-diol and further substituted products. mdpi.comnih.gov The choice of solvent significantly impacts the reaction, with some solvents promoting side reactions or precipitation of intermediates, while others can activate (e.g., acetonitrile) or deactivate (e.g., DMSO) the condensation process. mdpi.comnih.gov

Table 1: Products of Acid-Catalyzed Condensation of Benzyl Carbamate with Aldehydes Data sourced from multiple studies. acs.orgmdpi.com

| Aldehyde | Condensation Product | Conditions/Notes |

|---|---|---|

| Glyoxal | N,N′-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol | Low acidity (e.g., AcOH) mdpi.com |

| Glyoxal | N,N′-bis(carbobenzoxy)ethan-1,2-diol | Higher acidity (H₂SO₄ catalyst) mdpi.com |

| 4-Nitrobenzaldehyde | Product of 1:2 aldehyde:carbamate condensation | Good yield acs.org |

| Cinnamaldehyde | Product of 1:2 aldehyde:carbamate condensation | Good yield acs.org |

| Salicylaldehyde | No desired condensation product | Reaction inhibited, possibly by chelation acs.org |

Palladium-Catalyzed Transformations and Their Mechanisms

Palladium catalysis offers efficient methods for the synthesis and functionalization of benzyl carbamate analogues. A key transformation is the synthesis of N-aryl carbamates through the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate. organic-chemistry.orgnih.govmit.edu In this process, an aryl isocyanate is generated in situ and subsequently trapped by an alcohol, such as benzyl alcohol, to form the desired carbamate. organic-chemistry.orgnih.gov This method is versatile, allowing for the synthesis of important protecting groups like Cbz-carbamates and tolerating a range of alcohols. nih.gov The use of aryl triflates expands the substrate scope, enabling reactions with sterically hindered substrates. organic-chemistry.org

A specific challenge arises in the synthesis of allyl carbamates, as the palladium(0) catalyst can promote undesired deprotection. nih.gov This can be circumvented by oxidizing the reactive Pd(0) species with an agent like iodobenzene (B50100) before the addition of allyl alcohol. nih.gov

Palladium catalysis is also employed in tandem reactions for building complex molecular architectures. For example, the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines can be achieved through a one-pot, palladium-catalyzed tandem N-arylation/carboamination of γ-amino alkenes with two different aryl bromides. nih.gov This process involves an in situ modification of the palladium catalyst through phosphine (B1218219) ligand exchange to control the sequential reactions. nih.gov Furthermore, palladium-catalyzed methodologies have been developed for the ortho-selective C–H halogenation of substrates like benzyl nitriles and anilides, demonstrating the catalyst's ability to direct functionalization to specific positions. acs.org

Table 2: Palladium-Catalyzed Synthesis of Carbamates from Aryl Triflates Data sourced from Buchwald, et al. nih.gov

| Aryl Trillate | Alcohol/Nucleophile | Product | Isolated Yield (%) |

|---|---|---|---|

| 4-tert-butylphenyl triflate | Benzyl alcohol | Benzyl (4-tert-butylphenyl)carbamate | 84 |

| 4-methoxyphenyl triflate | Benzyl alcohol | Benzyl (4-methoxyphenyl)carbamate | 81 |

| 4-tert-butylphenyl triflate | 2,2,2-Trichloroethanol | 2,2,2-Trichloroethyl (4-tert-butylphenyl)carbamate (Troc-carbamate) | 75 |

| 4-tert-butylphenyl triflate | Butanethiol | S-Butyl (4-tert-butylphenyl)thiocarbamate | 86 |

Comprehensive Spectroscopic and Diffraction Characterization of N Benzyl N Phenylsulfonyl Carbamate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Applications in Delineating Molecular Architectures

Proton (¹H) NMR spectroscopy would be instrumental in identifying the number of distinct proton environments, their electronic surroundings, and their connectivity within the Benzyl (B1604629) benzyl(phenylsulfonyl)carbamate molecule. The expected spectrum would show characteristic signals for the protons of the two benzyl groups and the phenylsulfonyl group. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would provide critical information about the molecular architecture.

Carbon-13 (¹³C) NMR for Carbon Framework Assignment

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in Benzyl benzyl(phenylsulfonyl)carbamate would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, benzylic, carbonyl), allowing for a complete assignment of the carbon framework.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the exact molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) with very high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS would be used to confirm its elemental composition of C₂₁H₁₉NO₄S.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonyl (S=O), carbonyl (C=O), and C-N groups, as well as the aromatic C-H and C=C stretching and bending vibrations of the phenyl and benzyl moieties.

X-ray Diffraction Analysis for Crystalline Perfection and Molecular Packing

X-ray diffraction techniques are employed to determine the arrangement of atoms within a crystalline solid, providing definitive information about the three-dimensional structure of a molecule and how it packs in the solid state.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction analysis would provide the absolute and unambiguous determination of its molecular structure. This technique would yield precise bond lengths, bond angles, and torsion angles, as well as details about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the crystal packing.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental technique for the analysis of crystalline materials. It provides information on the phase purity and crystal structure of a compound. For a crystalline solid like this compound, a PXRD pattern would exhibit a unique series of diffraction peaks at specific angles (2θ), which are characteristic of its crystal lattice.

While specific PXRD data for this compound is not available, studies on related sulfonamide derivatives, such as N-allyl-N-benzyl-4-methylbenzenesulfonamide, have utilized single-crystal X-ray diffraction to determine their crystal structures. nsf.gov For instance, N-allyl-N-benzyl-4-methylbenzenesulfonamide was found to crystallize in the orthorhombic space group Pna21. nsf.gov Such detailed crystallographic information, once obtained, can be used to theoretically generate a powder diffraction pattern.

A hypothetical PXRD analysis of this compound would involve irradiating a powdered sample with monochromatic X-rays and recording the scattered intensity as a function of the scattering angle. The resulting diffractogram would be a plot of intensity versus 2θ. The positions and relative intensities of the peaks could be used to identify the crystalline phase and could be compared to a reference pattern from a crystallographic database if one were available.

Table 1: Hypothetical Powder X-ray Diffraction Data for a Crystalline Organic Compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.72 | 60 |

| 21.1 | 4.21 | 75 |

| 25.6 | 3.48 | 50 |

| 28.9 | 3.09 | 40 |

Note: This table is a hypothetical representation and is not based on experimental data for this compound.

Microscopic Techniques for Morphological Analysis

Microscopic techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the surface morphology and internal structure of materials at the micro- and nanoscale. For this compound, these techniques would reveal the shape, size, and surface features of its crystals.

An SEM analysis would involve scanning the surface of the powdered sample with a focused beam of electrons. The resulting images would provide a three-dimensional perspective of the crystal morphology, such as whether the crystals are prismatic, acicular (needle-like), or tabular. The size distribution of the particles could also be determined from these images.

TEM, on the other hand, would require the preparation of very thin samples through which an electron beam can pass. This would provide high-resolution images of the internal structure, including any crystalline defects or amorphous regions.

While no specific microscopic images for this compound have been found, research on related organic crystalline compounds often reports on their morphology as it can influence physical properties such as solubility and dissolution rate.

Thermal Analysis for Material Science Perspectives

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for understanding the thermal stability and phase behavior of materials.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would indicate the temperature at which the compound begins to decompose. This is vital information for determining its thermal stability and potential processing temperatures.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC curve for this compound would reveal important thermal transitions. For example, a sharp endothermic peak would indicate the melting point of the crystalline solid. Other transitions, such as glass transitions or solid-solid phase transitions, could also be identified. The melting point of a related compound, Benzyl N-[(3-chlorophenyl)(phenylsulfonyl)methyl]-carbamate, has been reported to be in the range of 159-161 °C. sigmaaldrich.com

Table 2: Illustrative Thermal Analysis Data

| Analysis Type | Parameter | Value |

| TGA | Onset of Decomposition | > 200 °C (Hypothetical) |

| DSC | Melting Point (T_m) | 150 - 160 °C (Hypothetical Range) |

| DSC | Enthalpy of Fusion (ΔH_f) | 80 - 100 J/g (Hypothetical Range) |

Note: This table contains illustrative data and does not represent measured values for this compound.

Theoretical and Computational Chemistry Studies on Benzyl Benzyl Phenylsulfonyl Carbamate Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has proven to be a valuable tool for studying the conformational preferences, reaction mechanisms, and electronic properties of organic compounds.

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis helps in identifying the stable geometries (energy minima) of a molecule. For flexible molecules like Benzyl (B1604629) benzyl(phenylsulfonyl)carbamate, with multiple rotatable bonds, exploring the potential energy surface to identify all possible low-energy conformers is crucial.

A systematic conformational search for a related compound, sulfanilamide, using DFT at the B3LYP/6-311++G(3df,3pd) level of theory, identified four distinct energy minima. nih.gov These conformers primarily differed in the orientation of the hydrogen atoms of the amine and sulfamide (B24259) groups. nih.gov Although all four were predicted to be populated in the gas phase, only the most stable conformer was observed in low-temperature matrices, indicating low energy barriers for isomerization. nih.gov Similarly, a study on a protected serine-alanine dipeptide using DFT methods located 87 stable conformers out of a possible 243, with the remaining structures migrating to more stable geometries. nih.gov This highlights the complexity of the conformational landscape even in smaller biomolecules.

For Benzyl benzyl(phenylsulfonyl)carbamate, a thorough conformational analysis would involve rotating the key dihedral angles, such as those around the S-N, N-C, and C-O bonds, to map the potential energy surface and identify the global and local energy minima. This analysis would reveal the preferred spatial arrangement of the benzyl and phenylsulfonyl groups, which is critical for understanding its interactions with biological targets or its reactivity in chemical transformations. The relative populations of these conformers at a given temperature can be estimated from their calculated Gibbs free energies.

DFT calculations are instrumental in mapping the entire energy profile of a chemical reaction, including the structures and energies of reactants, products, intermediates, and, most importantly, transition states. By locating the transition state structure and calculating its energy, the activation energy barrier for a reaction can be determined, providing insights into the reaction kinetics.

For instance, DFT has been used to study the reaction pathways of 6:2 fluorotelomer sulfonate initiated by a hydroxyl radical, successfully mapping the transformation to perfluoroalkyl carboxylates. nih.gov The optimal reaction pathways were determined by comparing the rate constants calculated from transition-state theory. nih.gov In another study, DFT calculations were employed to investigate the Suzuki-Miyaura reactions involving aryl sulfamates, where the transition state for the oxidative addition step was characterized. doi.org The calculations revealed that a five-center transition state involving nitrogen coordination to the palladium catalyst was the lowest energy pathway. doi.org

For this compound, DFT could be used to explore various reaction pathways, such as its synthesis or degradation. For example, the mechanism of its formation from benzyl carbamate (B1207046) and phenylsulfonyl chloride could be investigated, identifying the key transition states and intermediates. Similarly, its hydrolysis or reactions with nucleophiles could be modeled to understand its stability and reactivity under different conditions. The use of multi-path variational transition state theory, as applied to the reactions of dimethylamine (B145610) and nitrogen dioxide, could provide highly accurate rate constants. rsc.org

The electronic structure of a molecule governs its reactivity and intermolecular interactions. DFT provides several descriptors to analyze the electronic properties, with the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) being among the most important.

The HOMO-LUMO energy gap is a key indicator of the chemical reactivity and kinetic stability of a molecule. mdpi.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For a Schiff base, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a narrow frontier orbital gap indicated high chemical reactivity. nih.gov The energies of the HOMO and LUMO are also related to the ionization potential and electron affinity, respectively. mdpi.com

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. nih.govnih.gov The MEP surface displays regions of negative potential (usually colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack. nih.govnih.gov In a study of the fungicide benomyl, the negative regions of the MEP were localized over the carbonyl groups, indicating these as the sites for electrophilic interaction. nih.gov

For this compound, a HOMO-LUMO analysis would provide insights into its electronic stability and reactivity. The MEP map would identify the electron-rich and electron-poor regions, likely showing negative potential around the carbonyl and sulfonyl oxygen atoms and positive potential around the N-H proton (if present in a related primary or secondary carbamate) and parts of the aromatic rings. This information is invaluable for predicting how the molecule will interact with other molecules, such as enzyme active sites or chemical reactants.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Sulfonylcarbamates

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org These models are widely used in drug discovery and environmental toxicology to predict the activity of new compounds and to understand the structural features that are important for activity. wikipedia.org For sulfonylcarbamates and related compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied.

CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. The molecules are aligned based on a common scaffold, and the interaction energies with a probe atom are calculated at the intersections of a 3D grid surrounding the molecules. These energy values are then used as descriptors in a partial least squares (PLS) regression analysis to build a QSAR model.

A CoMFA study on a series of phenylsulfonyl carboxylates to model their acute toxicity yielded a model with a high leave-one-out cross-validated correlation coefficient (q²) of 0.823 and a conventional correlation coefficient (r²) of 0.958. nih.gov This indicates a robust and predictive model where steric and electrostatic fields are significant for biological activity. nih.gov The results of a CoMFA analysis are often visualized as contour maps, which show the regions in space where steric bulk or electrostatic charge is favorable or unfavorable for activity. unicamp.br

CoMSIA is another 3D-QSAR method similar to CoMFA, but it uses a Gaussian function to calculate the similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. unicamp.br This different functional form avoids some of the singularities at atomic positions that can occur in CoMFA and often provides a more intuitive interpretation of the contour maps.

In the same study on phenylsulfonyl carboxylates, the CoMSIA model gave a q² of 0.713 and an r² of 0.933. nih.gov While slightly lower than the CoMFA model in this case, CoMSIA can sometimes provide superior models and offers additional descriptors like hydrophobicity and hydrogen bonding, which can be crucial for understanding ligand-receptor interactions. nih.gov For a set of N(1)-arylsulfonylindole compounds, a CoMSIA model combining steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields resulted in a q² of 0.584 and an r² of 0.902. nih.gov An advantage of CoMSIA is that it can be faster than CoMFA in data processing as it does not require molecular superposition. nih.gov

For a series of structurally related analogs of this compound, CoMFA and CoMSIA studies could be performed to develop predictive models for a specific biological activity. The resulting contour maps would provide a detailed 3D picture of the structure-activity relationship, guiding the design of new compounds with improved potency. The table below summarizes the statistical parameters from representative CoMFA and CoMSIA studies on related compound classes, demonstrating the predictive power of these methods.

Table 1: Statistical Results of CoMFA and CoMSIA Studies on Sulfonyl-containing Compounds

| Compound Class | Method | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² (r²_pred) | Reference |

|---|---|---|---|---|---|

| Phenylsulfonyl Carboxylates | CoMFA | 0.823 | 0.958 | - | nih.gov |

| Phenylsulfonyl Carboxylates | CoMSIA | 0.713 | 0.933 | - | nih.gov |

| N(1)-arylsulfonylindoles | CoMFA | 0.643 | 0.939 | 0.604 | nih.gov |

| N(1)-arylsulfonylindoles | CoMSIA | 0.584 | 0.902 | 0.654 | nih.gov |

| α1A-Adrenergic Receptor Antagonists | CoMFA | 0.840 | - | 0.694 | mdpi.com |

| α1A-Adrenergic Receptor Antagonists | CoMSIA | 0.840 | - | 0.671 | mdpi.com |

| Nitrobenzoxadiazole (NBD) derivatives | CoMFA | 0.625 | 0.996 | - | nanobioletters.com |

| Nitrobenzoxadiazole (NBD) derivatives | CoMSIA | 0.631 | 0.738 | - | nanobioletters.com |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

In a typical MD simulation, the forces between atoms are calculated using a molecular mechanics force field, and Newton's equations of motion are integrated over time to generate a trajectory of the system. This trajectory provides a detailed view of how the positions and velocities of atoms evolve, offering a picture of the molecule's dynamic behavior.

Potential Research Findings from MD Simulations:

Conformational Analysis: Identification of the most stable conformations of the molecule in different solvents or in the solid state.

Solvation Effects: Understanding how the molecule interacts with surrounding solvent molecules, which can influence its solubility and reactivity.

Vibrational Properties: Calculation of vibrational spectra, which can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the force field and structural model.

While general molecular modeling studies have been performed on various carbamates, including ethyl benzyl carbamates, using methods like Density Functional Theory (DFT) to optimize structures and predict vibrational frequencies, specific MD simulation data for this compound is not currently available in published literature. scirp.orgresearchgate.netscirp.org

Quantum Theory of Atoms in Molecules (QTAIM) in Chemical Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the electron density of a system to partition it into atomic basins. This approach allows for a rigorous and quantitative description of chemical bonding and intermolecular interactions based on the topology of the electron density.

For this compound, a QTAIM analysis would typically be performed on a theoretically calculated electron density, often obtained from high-level quantum mechanical calculations like DFT. The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two interacting atoms.

Key Parameters from a QTAIM Analysis:

| Parameter | Description |

| Electron Density (ρ) | The value of ρ at a BCP indicates the strength of the interaction; higher values suggest stronger bonds. |

| Laplacian of Electron Density (∇²ρ) | The sign of ∇²ρ distinguishes between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell (ionic, van der Waals) interactions (∇²ρ > 0). |

| Energy Densities | The kinetic (G) and potential (V) energy densities provide further insight into the nature of the interaction. |

This type of analysis would be invaluable for understanding the nature of the covalent bonds within the molecule (e.g., the C-N, S-N, and S=O bonds) and for quantifying weaker non-covalent interactions that dictate its three-dimensional structure and crystal packing. However, no specific QTAIM studies have been published for this compound.

Intermolecular Interactions and Crystal Packing Analysis via Hirshfeld Surface Methodology

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions in a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, providing a graphical representation of intermolecular contacts.

The analysis requires a crystallographic information file (CIF), which is generated from single-crystal X-ray diffraction data. Since no crystal structure for this compound has been deposited in the Cambridge Structural Database or reported in the searched literature, a Hirshfeld surface analysis cannot be performed.

Information Derived from Hirshfeld Surface Analysis:

d_norm Surface: A surface mapped with the normalized contact distance, which highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts, often corresponding to hydrogen bonds or other strong interactions.

While Hirshfeld analysis has been applied to various related structures, such as other carbamates and sulfonamides, to elucidate their crystal packing, this specific analysis has not been conducted for this compound due to the absence of crystallographic data. nsf.govscienceopen.com

Research Applications and Broader Contexts of Benzyl Benzyl Phenylsulfonyl Carbamate in Chemical Science

Role as Versatile Synthons and Reagents in Organic Transformations

The carbamate (B1207046) moiety is a versatile functional group in organic synthesis, often employed as a protecting group for amines due to its stability and the variety of conditions available for its removal. Beyond protection, carbamate derivatives serve as key intermediates and synthons for constructing more complex molecules. The synthesis of carbamates is commonly achieved through the reaction of an isocyanate with an alcohol or by reacting haloformates with amines. google.com

The specific "phenylsulfonylcarbamate" functionality has been explored as a clever tool in prodrug design. For instance, a phenylsulfonylethoxycarbamate group was used to mask the amino group of the anticancer drug daunorubicin (B1662515). portico.org This modification created a prodrug that was less toxic than the parent compound. The phenylsulfonyl group acts as a trigger; under specific physiological conditions within a target cell, it facilitates the release of the active drug, demonstrating its utility as a specialized synthon for creating site-directed therapeutic agents. portico.org This approach highlights how the core structure of benzyl (B1604629) benzyl(phenylsulfonyl)carbamate can be considered a stable, yet activatable, building block in the synthesis of advanced chemical entities.

Scaffold Design for Enzyme Inhibition Studies

The carbamate structure is a well-established pharmacophore for designing enzyme inhibitors, largely due to its ability to mimic the transition state of substrate hydrolysis. mdpi.com This has been particularly successful in the development of inhibitors for hydrolases like cholinesterases and carbonic anhydrases.

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of these enzymes is a primary therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis. mdpi.combohrium.com

Carbamate-based inhibitors function as "pseudo-irreversible" or "covalent" inhibitors. bohrium.comnih.gov Their mechanism involves the carbamoylation of a key serine residue within the enzyme's catalytic active site. mdpi.comnih.gov This forms a carbamoylated enzyme intermediate that is much more stable and hydrolyzes significantly more slowly than the acetylated intermediate formed during the natural reaction with acetylcholine. mdpi.com This prolonged inactivation of the enzyme leads to an increase in acetylcholine levels at the synapse, alleviating disease symptoms.

The effectiveness of a carbamate inhibitor is determined by two main components: the carbamate moiety itself, which reacts with the active site, and the "carrier scaffold," which is the rest of the molecule that guides the carbamate into the correct position for the reaction. nih.govbohrium.com The design of this scaffold is crucial for achieving high potency and selectivity for either AChE or BChE. nih.govepa.gov For example, studies on various N,N-disubstituted carbamates have shown that the nature of the aromatic scaffold significantly influences inhibitory activity, with some derivatives showing marked selectivity for BChE over AChE. mdpi.com

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 | mdpi.com |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 | mdpi.com |

| Rivastigmine | AChE & BChE | Weak to Moderate (Used as standard) | mdpi.com |

| Galantamine | AChE | Weak to Moderate (Used as standard) | mdpi.com |

This table summarizes the inhibitory concentrations (IC₅₀) of selected carbamate derivatives against cholinesterase enzymes, illustrating the range of potencies that can be achieved through structural modifications.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in treating glaucoma, epilepsy, and certain types of cancer. nih.govtandfonline.com While sulfonamides are the most well-known class of CA inhibitors, recent research has expanded to other chemical scaffolds. acs.org

A key strategy in designing CA inhibitors is the "tail approach," where a core zinc-binding group is attached to a "tail" that extends into the active site cavity, forming interactions that confer potency and isoform selectivity. tandfonline.com This is particularly important for targeting tumor-associated isoforms like CA IX and CA XII, which are overexpressed in hypoxic cancers. nih.govacs.org

Research into structurally related compounds provides direct insight into how a molecule like benzyl benzyl(phenylsulfonyl)carbamate might function in this context. A study on novel benzyl (4-sulphamoylphenyl)carbamimidothioates revealed potent inhibitory activity against several human CA isoforms. nih.govnih.gov These compounds, which feature a benzyl group similar to the target molecule, demonstrated low nanomolar inhibition constants and, in some cases, significant selectivity for specific isoforms. nih.gov The benzyl group and its substituents were found to significantly influence inhibitory activity against bacterial CAs as well, indicating the importance of this structural feature in molecular recognition by the enzyme. nih.gov

| Compound Type | Target Isoform | Inhibition Constant (Kᵢ in nM) | Reference |

|---|---|---|---|

| Alkyl/Benzyl (4-sulphamoylphenyl)carbamimidothioates | hCA I | 38.5 - 92.5 | nih.gov |

| 2-Sulfanilamido mdpi.comresearchgate.netplos.orgtriazolo[1,5-a]pyrimidines | hCA IX | 4.7 - 96 | nih.gov |

| 2-Sulfanilamido mdpi.comresearchgate.netplos.orgtriazolo[1,5-a]pyrimidines | hCA XII | 4.3 - 72 | nih.gov |

| Sulfonyl Semicarbazides | hCA XII | 0.59 - 0.82 | nih.govacs.org |

This table presents the inhibition constants (Kᵢ) for various classes of inhibitors against human carbonic anhydrase (hCA) isoforms, showing the high potency achieved in targeting these enzymes.

Development of Novel Antimicrobial Agents from Carbamate Derivatives

The search for new antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. Carbamate derivatives have emerged as a promising class of compounds in this area. google.comnih.gov Researchers have synthesized and tested a wide array of carbamate-containing molecules, demonstrating significant activity against bacteria and fungi. researchgate.netncsu.eduresearchgate.net

For example, a series of rosin-based carbamates exhibited strong inhibition against several bacteria, including Staphylococcus aureus and Escherichia coli. ncsu.edu In another study, chlorinated arylcarbamoylnaphthalenylcarbamates showed high antistaphylococcal activity, with some derivatives demonstrating nanomolar minimum inhibitory concentrations (MICs) against methicillin-resistant S. aureus (MRSA). nih.gov Sucrose octa(N-ethyl)carbamate, a poly-carbamated sugar derivative, was found to have broad-spectrum antibacterial and antifungal activity. nih.gov The mechanism of action for these compounds can vary, but some have been shown to inhibit the bacterial respiratory chain. nih.gov

| Carbamate Derivative Class | Organism | Activity (MIC in µM or µg/mL) | Reference |

|---|---|---|---|

| 2-[(2,4,5-Trichlorophenyl)carbamoyl]naphthalen-1-yl ethylcarbamate | MRSA | 0.018 - 0.064 µM | nih.gov |

| Sucrose octa(N-ethyl)carbamate | S. aureus | 0.18 µg/mL | nih.gov |

| Sucrose octa(N-ethyl)carbamate | P. aeruginosa | 0.094 µg/mL | nih.gov |

| 5,7-dibromo-8-hydroxyquinolinyl-N-methylcarbamate | S. aureus | 100 - 500 µg/mL | e-jehs.org |

This table showcases the Minimum Inhibitory Concentrations (MIC) of various carbamate derivatives against pathogenic bacteria, highlighting their potential as antimicrobial agents.

Investigations into Anti-proliferative and Antitumor Activities of Carbamate Derivatives

The carbamate functional group is a key structural motif in a number of approved and experimental anticancer drugs. nih.govresearchgate.net Carbamates can act as cytotoxic agents themselves or be used in prodrugs to improve the pharmacological properties of a known active agent. researchgate.netportico.org The inclusion of a carbamate moiety can increase the biological activity of a compound; for example, replacing an ester in the natural product fumagillin (B1674178) with an O-(chloroacetyl)carbamoyl group resulted in a 50-fold increase in antitumor potency. nih.gov

Several classes of carbamate derivatives have shown significant anti-proliferative effects against various cancer cell lines. nih.gov

Aryl Carbamates: Certain aryl carbamates with an oxamate (B1226882) moiety have demonstrated selective anti-proliferative activity against breast cancer, melanoma, and glioblastoma cell lines, with potential molecular targets including cyclin-dependent kinase 2 (CDK2). nih.gov

Benzothiazole Carbamates: A series of benzothiazole-based carbamates were found to induce apoptosis and G2/M cell cycle arrest in human breast cancer cells and showed submicromolar activity against testicular embryonal carcinoma. nih.gov

Podophyllotoxin Carbamates: Carbamate derivatives of podophyllotoxin, a natural anticancer agent, were synthesized and found to be more potent than the clinical drug etoposide, inducing G2/M phase cell cycle arrest and apoptosis. nih.gov

Prodrug Strategy: As mentioned previously, the phenylsulfonylethoxycarbamate derivative of daunorubicin was developed as a tumor-activated prodrug with reduced systemic toxicity, illustrating a sophisticated application of this specific carbamate structure in oncology. portico.org

| Carbamate Derivative Class | Cancer Cell Line | Activity (IC₅₀ or GI₅₀) | Reference |

|---|---|---|---|

| Aryl carbamates with oxamate | MDA-MB-231 (Breast) | Inhibited proliferation by 70-90% | nih.govresearchgate.net |

| Benzothiazole carbamates | NT2/D1 (Testicular) | Submicromolar activity | nih.gov |

| Lupeol-3-carbamate derivatives | HepG2 (Liver) | IC₅₀ = 5.39 - 9.43 µM | researchgate.net |

| Sucrose octa(N-ethyl)carbamate | HeLa (Cervical) | GI₅₀ = 282.67 µg/mL | nih.gov |

| Podophyllotoxin carbamate derivative | A-549 (Lung) | More potent than etoposide | nih.gov |

This table summarizes the anti-proliferative activity of various carbamate derivatives against human cancer cell lines, indicating their potential as anticancer therapeutics.

Enzymatic Degradation and Bioremediation of Carbamate Compounds

While many carbamates are designed for biological activity, their persistence in the environment is a significant concern, particularly for those used as pesticides. bohrium.comfrontiersin.org The study of their degradation is crucial for bioremediation efforts. nih.gov Microorganisms have evolved sophisticated enzymatic pathways to break down these compounds, typically using them as sources of carbon and nitrogen. plos.orgfrontiersin.orgupm.edu.my

The primary and most critical step in the detoxification of carbamate pesticides is the hydrolysis of the carbamate ester or amide bond. bohrium.comfrontiersin.orgnih.gov This reaction is catalyzed by a class of enzymes known as carboxyl ester hydrolases or, more specifically, carbamate hydrolases. plos.orgbohrium.comnih.gov The hydrolysis breaks the carbamate into an alcohol or phenol (B47542) and a carbamic acid, which is unstable and spontaneously decomposes into an amine and carbon dioxide. frontiersin.orgnih.gov

Several genes encoding carbamate-hydrolyzing enzymes have been identified in various soil and water bacteria, including mcd, cehA, cahA, and ameH. bohrium.comasm.org The isolation of these enzymes and the microorganisms that produce them is a promising avenue for developing effective bioremediation strategies to clean up environments contaminated with carbamate-based pollutants. plos.orgnih.govbohrium.com This field of research underscores the dual nature of the carbamate bond: stable enough to be effective in a drug or pesticide, yet susceptible to specific enzymatic cleavage that allows for its eventual removal from the biosphere.

Research on "this compound" as a precursor for advanced materials is not available in the public domain.

Following a comprehensive search of scientific literature and chemical databases, no specific research findings, data, or applications related to the use of the chemical compound "this compound" in the field of advanced material precursors could be identified.

The performed searches for the synthesis, properties, and applications of "this compound" did not yield any results indicating its use or investigation as a precursor for polymers, nanomaterials, or any other advanced materials. The search results primarily contained information on related but structurally distinct compounds, such as other derivatives of benzyl carbamate or phenylsulfonyl carbamate. General information on the use of carbamates as protecting groups in organic synthesis and in the development of pharmaceuticals is available, but this does not extend to the specific application of "this compound" in materials science.

Due to the absence of any specific data or research on "this compound" for advanced material applications, it is not possible to provide an article on this topic that would be scientifically accurate and informative as per the user's request.

Future Research Directions and Uncharted Territories

Innovations in Green Chemistry Approaches for Sulfonylcarbamate Synthesis

The synthesis of sulfonylcarbamates, including benzyl (B1604629) benzyl(phenylsulfonyl)carbamate, has traditionally relied on methods that may involve hazardous reagents and solvents. The future of its synthesis lies in the adoption of green chemistry principles to enhance sustainability and efficiency. Key areas for innovation include:

Alternative Solvents: Research is moving towards the use of greener solvents such as water, supercritical CO2, and bio-based solvents to replace traditional volatile organic compounds like dichloromethane (B109758) and acetonitrile. jocpr.com For instance, the development of water-based processes in pharmaceutical manufacturing has been shown to significantly reduce organic solvent consumption. mdpi.com

Catalytic Innovations: The development and use of reusable and less toxic catalysts are paramount. jocpr.com This includes biocatalysis, which utilizes enzymes to perform chemical transformations under mild conditions, and transition metal catalysts that can be recycled. jocpr.comwjarr.com For example, lipases are increasingly used for enantioselective transformations in the synthesis of chiral drug intermediates. jocpr.com

Energy-Efficient Synthesis: Microwave-assisted and ultrasound-assisted synthesis are promising techniques that can significantly reduce reaction times and energy consumption compared to conventional heating methods. wjarr.comresearchgate.net These methods have been successfully applied to the synthesis of various heterocyclic compounds, offering high yields and easier purification. mdpi.com

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, a core principle of atom economy, are being explored. This includes the development of one-pot reactions and metal-catalyzed acceptorless coupling for the synthesis of complex molecules like N-heterocycles. mdpi.com

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To explore the chemical space around the benzyl benzyl(phenylsulfonyl)carbamate core, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. These technologies allow for the rapid synthesis and evaluation of large libraries of related compounds, accelerating the discovery of derivatives with desired properties.

Future efforts will likely focus on:

Library Design: The design of diverse chemical libraries based on the sulfonylcarbamate scaffold will be crucial. This involves the systematic variation of the substituents on the benzyl and phenylsulfonyl groups to modulate properties such as solubility, stability, and biological activity.

Miniaturization and Automation: The use of microtiter plates and robotic systems enables the screening of thousands of compounds in a short period. slideshare.net This automated approach is essential for identifying "hit" compounds from large combinatorial libraries.

Solid-Phase and Solution-Phase Synthesis: Combinatorial libraries can be generated using both solid-phase synthesis, where molecules are built on a polymeric support, and solution-phase synthesis, which is more amenable to reaction monitoring. researchgate.net

Assay Development: The development of robust and sensitive assays is critical for HTS. These can range from simple colorimetric assays to more complex cell-based functional assays to assess the biological activity of the synthesized derivatives. nih.gov

Integration of Machine Learning in Predictive Design and Synthesis

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and synthesis of novel molecules, including derivatives of this compound.

Key applications in this area include:

Predictive Modeling: ML models can be trained on existing chemical data to predict the properties of new, unsynthesized molecules. researchgate.net This can help in prioritizing which derivatives to synthesize, saving time and resources.

De Novo Drug Design: Generative AI models can design novel molecular structures with desired properties from scratch. molecularmachinelearning.com These models can explore a vast chemical space to propose innovative sulfonylcarbamate derivatives.

Synthesis Prediction: ML algorithms are being developed to predict viable synthetic routes for target molecules. researchgate.net This can assist chemists in planning the most efficient and sustainable synthesis pathways.

Data-Driven Discovery: By analyzing large datasets from HTS and other experiments, ML can uncover hidden structure-activity relationships and guide the optimization of lead compounds. nih.gov

Exploration of Novel Biological Targets for Carbamate (B1207046) Scaffolds

The carbamate moiety is a key structural feature in many approved drugs and is known to interact with a variety of biological targets. nih.govacs.org The unique combination of a sulfonyl group and benzyl groups in this compound may confer novel biological activities.

Future research should aim to:

Target Identification: Computational and experimental approaches can be used to identify potential biological targets for the sulfonylcarbamate scaffold. f1000research.com This can involve techniques like in silico screening against databases of known protein structures.

Mechanism of Action Studies: Once a potential target is identified, detailed studies are needed to elucidate the mechanism of action at the molecular level. This could involve techniques like X-ray crystallography to determine the binding mode of the compound to its target.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the this compound structure affect its biological activity is crucial for lead optimization.

Therapeutic Applications: Based on the identified biological targets and mechanisms of action, potential therapeutic applications for this class of compounds can be explored, ranging from enzyme inhibition to the modulation of protein-protein interactions. nih.govresearchgate.net

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates. Advanced spectroscopic techniques are being increasingly used for in-situ monitoring of synthetic processes.

For the synthesis of this compound and its derivatives, future research could employ:

Raman Spectroscopy: In-situ Raman probes can provide real-time chemical measurements without the need for sample extraction, making them suitable for monitoring reactions in both laboratory and process settings. endress.com

X-ray Absorption Spectroscopy (XAS): Time-resolved in-situ XAS can provide detailed information about the electronic structure and local coordination environment of specific atoms during a reaction, offering unprecedented detail of mechanochemical synthesis. nih.gov

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): These techniques can be adapted for online or in-line monitoring to track the consumption of reactants and the formation of products and byproducts.

Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful tool for monitoring the progress of reactions in solution, providing information about changes in functional groups.

The application of these advanced analytical methods will be instrumental in optimizing reaction conditions, improving yields, and gaining a deeper understanding of the chemical transformations involved in the synthesis of sulfonylcarbamates. nih.gov

Q & A

Q. What are the recommended synthetic routes for Benzyl benzyl(phenylsulfonyl)carbamate in academic laboratories?

A two-step approach is commonly employed:

- Step 1 : Synthesis of benzyl carbamate via reaction of benzyl chloroformate with ammonia (NH₃) in cold, concentrated ammonium hydroxide. This yields benzyl carbamate with >90% purity after recrystallization from toluene .

- Step 2 : Introduction of the phenylsulfonyl group through sulfonylation. React benzyl carbamate with phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the target compound. Optimization of reaction time (4–6 hours) and stoichiometry (1:1.2 molar ratio) is critical to minimize byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the carbamate and sulfonyl moieties. For example, the sulfonyl group exhibits deshielded proton signals near δ 7.5–8.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Stretching vibrations for C=O (carbamate, ~1700 cm⁻¹) and S=O (sulfonyl, ~1350/1150 cm⁻¹) confirm functional groups .

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection is advised if airborne particulates form .

- Storage : Store in airtight containers at room temperature (20–25°C) in a dry, ventilated area. Avoid exposure to moisture or strong oxidizers .

- Spill Management : Absorb with inert material (e.g., sand), collect in sealed containers, and dispose via hazardous waste protocols .

Advanced Research Questions

Q. What role does this compound play in the design of self-immolative polymers?

- Linker Function : The carbamate-sulfonyl group acts as a stimuli-responsive linker. Under acidic or enzymatic conditions, it undergoes cleavage, releasing therapeutic payloads (e.g., anticancer drugs) .

- Polymer Architecture : Dendrimers incorporating this compound exhibit controlled degradation kinetics. For example, benzyl carbamate dendrons release reporters 3–5× faster than cinnamyl analogs under identical conditions .

- Applications : Used in targeted drug delivery systems for tumors with overexpressed proteases (e.g., MMP-2/9) .

Methodological Considerations

- Experimental Design : For SAR studies, employ a modular synthesis route (e.g., Scheme S1 in ) to systematically vary substituents while maintaining core structural integrity.

- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energies in enzyme active sites .

- Contradiction Analysis : Apply multivariate statistical tools (e.g., PCA) to isolate variables causing activity discrepancies across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.